N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide
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Overview
Description
N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide is an organic compound with the molecular formula C14H20N2O. This compound is known for its unique structure, which includes an amide group and an aromatic ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide typically involves the reaction of 3-methylaniline with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amine group on the acrylate. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nitric acid, halogens; reactions often carried out at controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[ethyl(4-methylphenyl)amino]ethyl}prop-2-enamide: Similar structure with a different position of the methyl group on the aromatic ring.
N-{2-[ethyl(3-chlorophenyl)amino]ethyl}prop-2-enamide: Similar structure with a chlorine substituent instead of a methyl group.
N-{2-[ethyl(3-methoxyphenyl)amino]ethyl}prop-2-enamide: Similar structure with a methoxy group on the aromatic ring.
Uniqueness
N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position may affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(N-ethyl-3-methylanilino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-14(17)15-9-10-16(5-2)13-8-6-7-12(3)11-13/h4,6-8,11H,1,5,9-10H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMXRGMWDBEZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C=C)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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